molecular formula C8H11BO3 B157728 2-Methoxy-5-methylphenylboronic acid CAS No. 127972-00-3

2-Methoxy-5-methylphenylboronic acid

Cat. No. B157728
M. Wt: 165.98 g/mol
InChI Key: CSVKZOZMPSRLTC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenylboronic acid is a type of organoboronic acid . It has a molecular formula of C8H11BO3 .


Synthesis Analysis

The synthesis of 2-Methoxy-5-methylphenylboronic acid involves various chemical reactions . It can be used as a reactant for coupling reactions . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylphenylboronic acid is represented by the formula C8H11BO3 . The InChI representation is InChI=1S/C8H11BO3/c1-6-3-4-8 (12-2)7 (5-6)9 (10)11/h3-5,10-11H,1-2H3 .


Chemical Reactions Analysis

2-Methoxy-5-methylphenylboronic acid can participate in various chemical reactions. For instance, it can be used in coupling reactions . It can also participate in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxy-5-methylphenylboronic acid is 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 166.0801244 g/mol .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Scientific Field: Organic Chemistry
    • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses organoboron reagents, such as 2-Methoxy-5-methylphenylboronic acid, under mild and functional group tolerant reaction conditions .
    • Methods of Application: The reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
    • Results or Outcomes: The SM coupling has been successful in creating complex organic molecules. It’s particularly useful due to its environmentally benign nature and the stability of the organoboron reagents .
  • Protodeboronation of Pinacol Boronic Esters

    • Scientific Field: Organic Synthesis
    • Application Summary: Pinacol boronic esters, such as 2-Methoxy-5-methylphenylboronic acid, are valuable building blocks in organic synthesis. Protodeboronation of these esters is a radical approach that has been developed .
    • Methods of Application: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
    • Results or Outcomes: This approach has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Preparation of Selective Quinazolinyl-Phenol Inhibitors

    • Scientific Field: Medicinal Chemistry
    • Application Summary: 2-Methoxy-5-methylphenylboronic acid is used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
    • Methods of Application: The specific methods of application would depend on the exact synthesis route and experimental conditions, which are typically detailed in the original research articles .
    • Results or Outcomes: The outcomes of these syntheses are potential antitumor and radioprotectant compounds .
  • Rh-Catalyzed Asymmetric Arylation of Aldehydes

    • Scientific Field: Organic Synthesis
    • Application Summary: 2-Methoxy-5-methylphenylboronic acid can be used in Rhodium-catalyzed asymmetric arylation of aldehydes .
    • Methods of Application: The specific methods of application would depend on the exact synthesis route and experimental conditions, which are typically detailed in the original research articles .
    • Results or Outcomes: The outcomes of these reactions are asymmetrically arylated aldehydes .
  • Stereoselective Hydroarylation Reactions

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Methoxy-5-methylphenylboronic acid can be used in stereoselective hydroarylation reactions .
    • Methods of Application: The specific methods of application would depend on the exact synthesis route and experimental conditions, which are typically detailed in the original research articles .
    • Results or Outcomes: The outcomes of these reactions are stereoselectively hydroarylated compounds .
  • Suzuki-Miyaura Cross-Coupling

    • Scientific Field: Organic Chemistry
    • Application Summary: 2-Methoxy-5-methylphenylboronic acid can be used in Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application: The specific methods of application would depend on the exact synthesis route and experimental conditions, which are typically detailed in the original research articles .
    • Results or Outcomes: The outcomes of these reactions are cross-coupled compounds .

Future Directions

The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .

properties

IUPAC Name

(2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVKZOZMPSRLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378487
Record name 2-Methoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylphenylboronic acid

CAS RN

127972-00-3
Record name 2-Methoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxy-5-methylphenyl)boronic acid
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Synthesis routes and methods I

Procedure details

This compound was prepared in a manner similar to that of 5-Fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-4-methylanisole (2.00 g, 9.94 mmol), n-BuLi (2.5 M in hexanes; 4.00 mL, 10 mmol), and trimethylborate (3.4 mL, 30 mmol) to afford 1.60 g (96%) of 2-methoxy-5-methylphenylboronic acid which was used without further purification.
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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner similar to that of 5-fluoro-2-methoxyphenylboronic acid (EXAMPLE 107) from 2-bromo-4-methylanisole (2.00 g, 9.94 mmol), n-BuLl (2.5M in hexanes; 4.00 mL, 10 mmol), and trimethylborate (3.4 mL, 30 mmol) to afford 1.60 g (96%) of 2-methoxy-5-methylphenylboronic acid which was used without further purification.
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2 g
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3.4 mL
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Maruoka, N Murase, H Yamamoto - The Journal of Organic …, 1993 - ACS Publications
A new type of chiral helical titanium reagent has been prepared from titanium tetraisopropoxide and a chiral ligand derived from optically pure binaphthol. These reagents have been …
Number of citations: 208 pubs.acs.org
CJ Davies, A Gregory, P Griffith, T Perkins, K Singh… - Tetrahedron, 2008 - Elsevier
… The reagents, 2-methoxyphenylboronic acid (a), 2-methoxy-5-methylphenylboronic acid (c), 2-methoxy-5-chlorophenylboronic acid (d), 2-bromo-6-formylpyridine (I), 2-bromo-6-…
Number of citations: 20 www.sciencedirect.com
J Limberger, TS Claudino, AL Monteiro - RSC advances, 2014 - pubs.rsc.org
… The optimisation was carried out at room temperature for one hour using substrate 5a and 2-methoxy-5-methylphenylboronic acid as coupling partners (Table 1). Initially, a phosphine-…
Number of citations: 11 pubs.rsc.org
Y Chen, S Yekta, AK Yudin - Chemical reviews, 2003 - ACS Publications
Enantioselective catalysis using chiral metal complexes provides one of the most general and flexible methods for asymmetric synthesis. 1 Metals are known to possess a range of …
Number of citations: 043 pubs.acs.org
V Cerezo, A Afonso, M Planas, L Feliu - Tetrahedron, 2007 - Elsevier
… From 6a (75 mg, 0.18 mmol) following the general procedure using Pd 2 (dba) 3 (10 mol %), P(o-tolyl) 3 (0.09 mmol), and 2-methoxy-5-methylphenylboronic acid, after 1 h irradiation, …
Number of citations: 22 www.sciencedirect.com
S Akine, H Nagumo, T Nabeshima - Dalton Transactions, 2013 - pubs.rsc.org
Two new multidentate ligands, H3L1 and H4L2, possessing bipyridine–phenol repetitive units were designed so that the multi-metal complexation could produce a single-helical …
Number of citations: 13 pubs.rsc.org

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